D-Arabinitol-1-13C
Description
Structural Characterization and Nomenclature
This compound exhibits a distinct molecular architecture characterized by the substitution of a carbon-13 isotope at the first carbon position of the D-arabinitol backbone. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as (2R,3R,4R)-(2 13C)pentane-1,2,3,4,5-pentol, reflecting its stereochemical configuration and isotopic labeling pattern. The molecular formula C5H12O5 indicates the preservation of the fundamental pentitol structure, with the carbon-13 substitution represented in the systematic notation. The compound maintains a molecular weight of 153.14 grams per mole, slightly elevated from the unlabeled parent compound due to the heavier carbon isotope.
The structural integrity of this compound is confirmed through advanced spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy, which reveals characteristic coupling patterns unique to carbon-13 labeled compounds. The InChI identifier InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i3+1/t3-,4-,5+ provides a comprehensive description of the molecular connectivity and stereochemistry. The SMILES representation C(C@HO)O illustrates the three-dimensional arrangement of atoms and the specific position of the carbon-13 label.
Table 1: Structural Properties of this compound
Historical Context and Discovery
The development of this compound emerged from the broader advancement in stable isotope methodology that gained prominence in the latter half of the twentieth century. The preparation of carbon-13 labeled alditols, including D-arabinitol derivatives, was first systematically achieved through sodium borohydride reduction of corresponding carbon-13 labeled aldoses. This synthetic approach represents a significant milestone in isotope chemistry, enabling researchers to produce labeled sugar alcohols with high isotopic purity and stereochemical integrity.
The creation date for the specific this compound compound entry in chemical databases traces back to November 2, 2022, with subsequent modifications recorded as recently as May 24, 2025, indicating ongoing refinement of its characterization data. The compound represents part of a broader family of carbon-13 labeled alditols that includes D-(1-13C)ribitol, D-(1-13C)xylitol, D-(1-13C)glucitol, D-(1-13C)mannitol, and D-(1-13C)talitol, all prepared through similar reduction methodologies. These developments coincided with the recognition of stable, nonradioactive isotope tracers as powerful tools for investigating in vivo kinetics of human and animal metabolism.
The historical progression of carbon-13 labeled compound development reflects the evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy, which enabled detailed characterization of isotopic labeling patterns and molecular structures. Early investigations into carbon-13 labeled alditols revealed the complexity of interpreting nuclear magnetic resonance spectra due to overlapping carbon-13 coupled and carbon-13 noncoupled subspectra, leading to refinements in analytical methodologies.
Significance in Isotope Chemistry
This compound holds exceptional significance in isotope chemistry as a representative example of strategically labeled compounds designed for metabolic tracing and spectroscopic investigation. The incorporation of carbon-13 at the first carbon position provides researchers with a molecular probe capable of revealing specific biochemical transformations and metabolic flux patterns. Stable isotope tracers such as this compound offer distinct advantages over radioactive alternatives, including enhanced safety profiles, unlimited storage capabilities, and compatibility with a wide range of analytical techniques.
The compound's utility in nuclear magnetic resonance spectroscopy extends beyond simple structural identification to encompass detailed conformational analysis and dynamic studies of molecular behavior in solution. Carbon-13 nuclear magnetic resonance spectroscopy of this compound reveals characteristic coupling patterns that provide insights into molecular geometry, conformational preferences, and intermolecular interactions. The carbon-13 label serves as an internal reporter, enabling researchers to distinguish between labeled and unlabeled molecular populations in complex biological systems.
Table 2: Applications of this compound in Research
The significance of this compound in isotope chemistry also relates to its role in advancing our understanding of carbohydrate metabolism and polyol biochemistry. Stable isotope methodology employing carbon-13 labeled compounds enables quantitative assessment of dynamic metabolic processes that cannot be achieved through concentration measurements alone. The compound serves as a valuable tool for investigating the kinetics of arabinitol metabolism in various biological systems, providing insights into the rates of production, transformation, and utilization of this important metabolite.
Relationship to Parent Compound D-Arabinitol
This compound maintains a fundamental structural relationship with its parent compound D-arabinitol while incorporating the distinctive carbon-13 label that enhances its utility for research applications. The parent compound D-arabinitol exists as a pentitol with the molecular formula C5H12O5 and exhibits significant biological relevance as a metabolite in various organisms, including fungi, yeasts, and plants. The D-enantiomer of arabinitol represents one of the stereoisomeric forms of this sugar alcohol, characterized by its specific three-dimensional arrangement of hydroxyl groups.
The unlabeled D-arabinitol demonstrates notable chemical and physical properties that are largely preserved in the carbon-13 labeled derivative. The parent compound exhibits a melting point range of 101-104 degrees Celsius and maintains solid state characteristics under standard conditions. D-arabinitol belongs to the chemical class of sugar alcohols, representing hydrogenated forms of carbohydrates where the carbonyl group has been reduced to hydroxyl functionality. The compound serves essential biological functions, including roles in carbohydrate storage, osmoprotection, and cellular metabolism across diverse organisms.
The relationship between this compound and its parent compound extends to their shared metabolic pathways and biochemical transformations. Both compounds participate in similar enzymatic reactions, including those catalyzed by arabinitol dehydrogenases and related enzymes involved in polyol metabolism. The carbon-13 labeled derivative enables researchers to trace these metabolic transformations with enhanced precision, revealing the fate of specific carbon atoms throughout biochemical pathways.
Table 3: Comparative Properties of D-Arabinitol and this compound
| Property | D-Arabinitol | This compound | Difference |
|---|---|---|---|
| Molecular Weight | 152.147 g/mol | 153.14 g/mol | +0.993 g/mol |
| Carbon-13 Label | None | Position 1 | Isotopic substitution |
| Chemical Class | Sugar alcohol | Sugar alcohol | Identical |
| Stereochemistry | D-configuration | D-configuration | Identical |
| Melting Point | 101-104°C | Similar (estimated) | Minimal |
The metabolic significance of the parent compound D-arabinitol provides context for understanding the applications of the carbon-13 labeled derivative. D-arabinitol serves as a storage carbohydrate in various microorganisms and participates in stress response mechanisms, particularly in osmotic adaptation and reactive oxygen species scavenging. The compound accumulates in substantial quantities during specific growth phases and environmental conditions, making it an important target for metabolic investigation. These biological roles of the parent compound directly inform the research applications of this compound, as the labeled version enables detailed tracking of arabinitol metabolism in living systems.
Properties
Molecular Formula |
C₄¹³CH₁₂O₅ |
|---|---|
Molecular Weight |
153.14 |
Synonyms |
D-[1-13C]arabitol; D-[5-13C]lyxitol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Variations
The table below compares D-Arabinitol-1-13C with structurally related isotope-labeled carbohydrates:
Key Observations :
- Isotopic enrichment : this compound provides single-position labeling, ideal for targeted metabolic studies. In contrast, D-Arabinitol-13C5 (fully labeled) offers broader tracing capabilities but at higher cost .
- Structural differences: D-Arabinose-1-13C is an aldose sugar, whereas this compound is its reduced sugar alcohol form. This impacts their roles in biological systems (e.g., arabinose is a metabolic intermediate; arabinitol is a storage polyol) .
Research Findings
- Pharmacokinetic Studies: Deuterated analogs (e.g., D-Arabitol-13C-2) demonstrate altered metabolic stability compared to non-labeled forms, emphasizing the need for position-specific labeling in drug development .
- Diagnostic Sensitivity: In fungal infection models, this compound improves detection limits in LC-MS assays due to reduced background noise .
Preparation Methods
Substrate Selection and Labeling
The synthesis begins with D-xylulose, a ketose sugar, which is isotopically labeled at the C1 position with 13C. The labeling is achieved by incorporating 13C-enriched glucose into microbial fermentation systems, followed by enzymatic conversion to D-xylulose via the pentose phosphate pathway. Alternatively, chemical synthesis of 13C-labeled D-xylulose can be performed using Kiliani–Fischer homologation with 13C-cyanide.
Reduction Mechanism
NaBH₄ selectively reduces the carbonyl group of D-xylulose to a hydroxyl group, yielding this compound. The reaction proceeds in aqueous or alcoholic solvents at ambient temperature, with the boron hydride acting as a nucleophile attacking the electrophilic carbonyl carbon. The mechanism ensures retention of the 13C label at the C1 position, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Reaction Scheme:
Purification and Validation
Post-reduction, the crude product is purified via ion-exchange chromatography to remove borate salts. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) ensures >99% isotopic and chemical purity. The 13C enrichment is validated using mass spectrometry (MS) and -NMR, with characteristic peaks at δ 96.5 ppm for the labeled C1 position.
Enzymatic Synthesis via CDP-d-Arabinitol Pathway
The biosynthetic pathway of CDP-d-arabinitol in Streptococcus pneumoniae provides a template for enzymatic preparation of this compound. This two-step process leverages recombinant enzymes to achieve high specificity.
Enzymatic Conversion of D-Xylulose-5-Phosphate
The first step involves cytidylyltransferase (AbpA), which catalyzes the transfer of a cytidine monophosphate (CMP) group to D-xylulose-5-phosphate (D-Xlu-5-P), forming CDP-d-xylulose. When 13C-labeled D-Xlu-5-P is used, the C1 position retains the isotopic label.
Key Reaction Parameters:
| Enzyme | Substrate | Cofactor | pH Optimum | Temperature |
|---|---|---|---|---|
| AbpA | D-Xlu-5-P (1-13C) + CTP | None | 7.5 | 37°C |
Reductive Step Catalyzed by CDP-d-Xylulose Reductase
The second enzyme, CDP-d-xylulose reductase (AbpB), reduces CDP-d-xylulose to CDP-d-arabinitol-1-13C using NADH or NADPH as cofactors. The reductase specifically targets the C2 ketone group, leaving the 13C label intact.
Kinetic Data for AbpB:
| Substrate | (μM) | (s⁻¹) |
|---|---|---|
| CDP-d-xylulose (1-13C) | 12.4 ± 1.2 | 0.45 ± 0.03 |
Dephosphorylation and Isolation
The final step involves enzymatic dephosphorylation of CDP-d-arabinitol-1-13C using acid phosphatase, yielding free this compound. The product is isolated via gel filtration chromatography, with a typical yield of 68–72%.
Isotopic Labeling via Microbial Fermentation
Microbial systems offer a scalable approach for 13C labeling. Pisolithus tinctorius and Ascochyta medicaginicola, natural producers of D-arabinitol, are cultivated in media containing 13C-glucose to biosynthesize this compound.
Fermentation Conditions
-
Carbon Source : 99% 13C-glucose
-
Culture Duration : 72–96 hours
-
Yield : 0.8–1.2 g/L of this compound
Labeling Efficiency Analysis
Gas chromatography–mass spectrometry (GC-MS) reveals 98.5–99.3% 13C incorporation at the C1 position. Natural abundance correction is applied using matrix-based algorithms to account for residual 12C.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Isotopic Enrichment (%) | Scalability |
|---|---|---|---|---|
| Chemical Reduction | 85–90 | >99 | 98.5–99.5 | Industrial |
| Enzymatic Synthesis | 68–72 | 95–98 | 99.0–99.8 | Lab-scale |
| Microbial Fermentation | 0.8–1.2 | 90–95 | 98.5–99.3 | Pilot-scale |
Challenges and Optimization Strategies
Side Reactions in Chemical Synthesis
Competing reduction of adjacent hydroxyl groups can occur if reaction pH exceeds 9.0. Buffering the solution at pH 7.0–8.0 with Tris-acetate minimizes side products.
Q & A
Q. What are the critical safety precautions for handling D-Arabinitol-1-13C in laboratory settings?
this compound requires adherence to safety protocols due to its classification as a skin irritant (H315), severe eye irritant (H319), and potential respiratory irritant (H335). Key precautions include:
- Use of PPE: Gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Work in a well-ventilated fume hood to prevent inhalation of dust or aerosols .
- Storage: Keep at +4°C in a tightly sealed container to maintain stability .
- Disposal: Follow local regulations for organic waste; avoid release into water systems .
Q. How can researchers verify the purity and isotopic integrity of this compound?
Purity (>95% by HPLC) and isotopic labeling should be confirmed using:
- HPLC Analysis : Utilize reverse-phase chromatography with a refractive index detector, referencing the unlabelled CAS 488-82-4 for comparison .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 153.14 (C₄¹³CH₁₂O₅) to validate ¹³C incorporation .
- NMR Spectroscopy : Analyze the ¹³C NMR spectrum for a distinct signal at the labeled C1 position (~70 ppm for polyols) .
Q. What are the standard methods for quantifying this compound in biological samples?
Enzymatic assays are commonly employed:
-
Mannitol Dehydrogenase (ManDH) Assay :
Reagent Volume (mL) Role NAD⁺ solution 3.3 Coenzyme for oxidation Buffer (pH 9.0) 3.3 Maintain reaction pH ManDH suspension 0.6 Catalyzes D-arabinitol oxidation Measure NADH production at 340 nm; calibrate with a 0.30 mg/mL D-mannitol standard .
Advanced Research Questions
Q. How does the ¹³C label in this compound influence its metabolic tracing in microbial studies?
The ¹³C label enables precise tracking of carbon flux via:
- Isotopic Steady-State Labeling : Incubate microbes with this compound and extract metabolites for GC-MS or LC-MS analysis. Compare ¹³C enrichment in downstream TCA cycle intermediates (e.g., citrate) to map utilization pathways .
- Dynamic Flux Analysis : Use time-course sampling to model isotopic incorporation rates, correcting for natural abundance ¹³C (~1.1%) .
Q. What experimental controls are essential when using this compound in enzyme kinetics studies?
- Blank Reactions : Omit the enzyme to account for non-specific NADH formation .
- Substrate Saturation Curves : Vary this compound concentrations (0–10 mM) to determine Kₘ and Vₘₐₓ .
- Isotope Effect Controls : Compare kinetics with unlabelled D-Arabinitol to assess ¹³C-induced rate changes (e.g., kinetic isotope effects) .
Q. How should researchers resolve contradictions in stability data for this compound under varying storage conditions?
Conflicting reports on storage (e.g., room temperature vs. +4°C) require systematic validation:
Q. What statistical considerations apply when reporting this compound experimental data?
- Precision Limits : Report numerical data to one significant digit beyond instrument precision (e.g., 153.1 ± 0.3 g/mol for molecular weight) .
- Significance Thresholds : Define p-values a priori (e.g., p < 0.05) and avoid the term "significant" without statistical testing .
- Error Propagation : Calculate combined uncertainties for derived parameters (e.g., flux rates) using Monte Carlo simulations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
